molecular formula C10H14ClNO B1455331 (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 730980-51-5

(R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No. B1455331
CAS RN: 730980-51-5
M. Wt: 199.68 g/mol
InChI Key: KJDASQBFJKUGFC-HNCPQSOCSA-N
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Description

The compound “®-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride” is a chemical compound, likely used in various scientific and industrial applications. The name suggests it’s an amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the connectivity of atoms, the types of bonds, and the 3D arrangement of atoms in a molecule.


Chemical Reactions Analysis

Amines, such as the compound you mentioned, can undergo a variety of chemical reactions. They can act as bases, nucleophiles, and ligands in coordination compounds. They can also undergo reactions such as alkylation, acylation, and sulfonation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity. These properties can be determined through various experimental methods and are important for understanding how the compound behaves under different conditions .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules to exert its effect. This is a key concept in pharmacology, where the mechanism of action of a drug refers to how it interacts with its target to produce a therapeutic effect .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicological studies and are important for ensuring safe handling and use. Information about the safety and hazards of a compound can often be found in its Safety Data Sheet (SDS) .

Future Directions

The future directions for a compound could involve further studies to better understand its properties, potential applications in various fields (such as medicine or materials science), or the development of new synthesis methods .

properties

IUPAC Name

(1R)-6-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-12-8-4-2-7-3-5-10(11)9(7)6-8;/h2,4,6,10H,3,5,11H2,1H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDASQBFJKUGFC-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC2N)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(CC[C@H]2N)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704172
Record name (1R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

730980-51-5
Record name 1H-Inden-1-amine, 2,3-dihydro-6-methoxy-, hydrochloride (1:1), (1R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=730980-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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